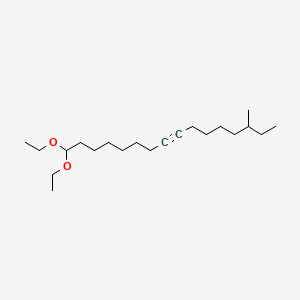
1,1-diethoxy-14-methylhexadec-8-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Diethoxy-14-methylhexadec-8-yne is an organic compound with the molecular formula C21H40O2. It is characterized by the presence of an alkyne group (triple bond) and two ethoxy groups attached to the same carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-diethoxy-14-methylhexadec-8-yne typically involves the reaction of 14-methylhexadec-8-yne with diethyl carbonate in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethoxy groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Diethoxy-14-methylhexadec-8-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Acidic or basic catalysts can facilitate the substitution of ethoxy groups.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1,1-Diethoxy-14-methylhexadec-8-yne has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1-diethoxy-14-methylhexadec-8-yne involves its interaction with molecular targets such as enzymes and receptors. The alkyne group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The ethoxy groups can influence the compound’s solubility and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dimethoxy-14-methylhexadec-8-yne: Similar structure but with methoxy groups instead of ethoxy groups.
1,1-Diethoxy-14-methyl-8-hexadecene: Contains a double bond instead of a triple bond.
Uniqueness
1,1-Diethoxy-14-methylhexadec-8-yne is unique due to its combination of an alkyne group and ethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
71566-67-1 |
|---|---|
Fórmula molecular |
C21H40O2 |
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
1,1-diethoxy-14-methylhexadec-8-yne |
InChI |
InChI=1S/C21H40O2/c1-5-20(4)18-16-14-12-10-8-9-11-13-15-17-19-21(22-6-2)23-7-3/h20-21H,5-7,9,11-19H2,1-4H3 |
Clave InChI |
UOOXKQISRGHOFK-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CCCCC#CCCCCCCC(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


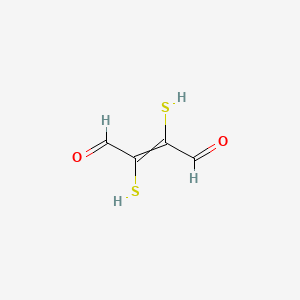

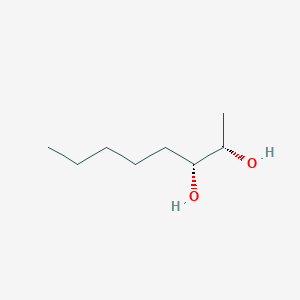
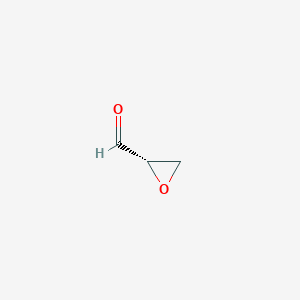


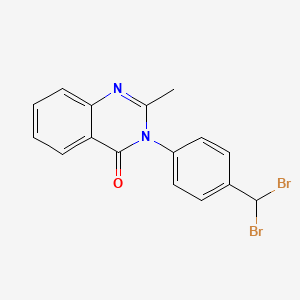
![1,2,3,4,5-Pentafluoro-6-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14480053.png)
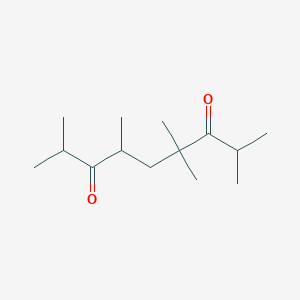

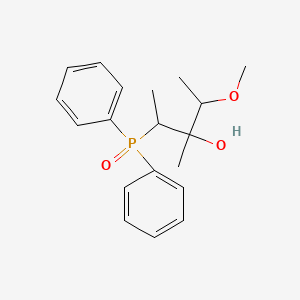
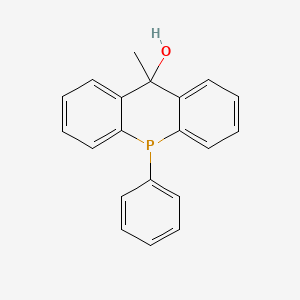
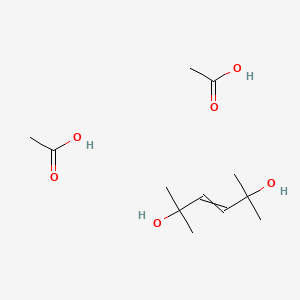
![Magnesium, bromo[4-(trimethylsilyl)-3-butynyl]-](/img/structure/B14480096.png)
